molecular formula C8H7FINO B14811718 3-Cyclopropoxy-2-fluoro-4-iodopyridine

3-Cyclopropoxy-2-fluoro-4-iodopyridine

Cat. No.: B14811718
M. Wt: 279.05 g/mol
InChI Key: JMFOPDVWHCSROQ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-fluoro-4-iodopyridine is a heterocyclic compound that features a pyridine ring substituted with a cyclopropoxy group at the 3-position, a fluorine atom at the 2-position, and an iodine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-fluoro-4-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common approach is to first introduce the fluorine atom at the 2-position of the pyridine ring through a halogen exchange reaction using reagents like Selectfluor®. The cyclopropoxy group can be introduced via nucleophilic substitution reactions, often using cyclopropyl alcohol and a suitable base. Finally, the iodine atom is introduced at the 4-position through an iodination reaction using iodine or an iodine-containing reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions are carefully controlled to minimize side reactions and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-fluoro-4-iodopyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Cyclopropoxy-2-fluoro-4-iodopyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-fluoro-4-iodopyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the cyclopropoxy group can influence its lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-2-fluoro-4-iodopyridine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both fluorine and iodine atoms, along with the cyclopropoxy group, makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C8H7FINO

Molecular Weight

279.05 g/mol

IUPAC Name

3-cyclopropyloxy-2-fluoro-4-iodopyridine

InChI

InChI=1S/C8H7FINO/c9-8-7(12-5-1-2-5)6(10)3-4-11-8/h3-5H,1-2H2

InChI Key

JMFOPDVWHCSROQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2F)I

Origin of Product

United States

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